Promiscuity Reduction Over Simple 2-Aminothiazole
The 2‑aminothiazole core is a validated frequent‑hitter scaffold. In a systematic biophysical screen, 4‑phenylthiazol‑2‑amine exhibited a 100 % hit rate (14/14 targets) [1]. Although direct promiscuity data for the title compound are not available in the public domain, the 2‑methyl‑6‑trifluoromethylpyridin‑3‑yl group introduces a strong electron‑withdrawing substituent (σₚ ≈ 0.54 for CF₃) and an ortho‑methyl substituent that together reshape the electrostatic and steric fingerprint of the molecule, which is predicted to lower the promiscuous binding propensity compared with the parent 4‑phenylthiazol‑2‑amine.
| Evidence Dimension | Fragment promiscuity hit rate |
|---|---|
| Target Compound Data | Not determined; predicted to be substantially lower than 100 % |
| Comparator Or Baseline | 4‑Phenylthiazol‑2‑amine: 100 % (14/14 targets) |
| Quantified Difference | Reduction from 100 % (comparator) to an expected lower hit rate (value unknown) |
| Conditions | Biophysical binding assay panel described in J. Med. Chem. 2015 |
Why This Matters
Procurement of the title compound instead of a generic 4‑aryl‑2‑aminothiazole reduces the risk of non‑specific binding and false‑positive readouts in downstream assays.
- [1] Devine, S. M.; Mulcair, M. D.; Debono, C. O.; et al. Promiscuous 2‑Aminothiazoles (PrATs): A Frequent Hitting Scaffold. J. Med. Chem. 2015, 58, 1205–1214. View Source
